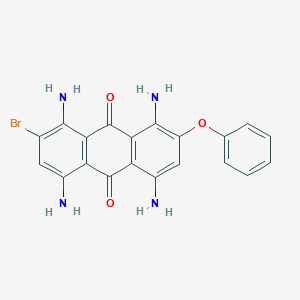
1,4,5,8-Tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of amino groups, a bromine atom, and a phenoxy group attached to an anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the bromination of anthracene-9,10-dione followed by the introduction of amino groups through nucleophilic substitution reactions. The phenoxy group is then introduced via a coupling reaction with phenol derivatives under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and bromine groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and phenol derivatives are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene-9,10-dione derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and physical properties.
Scientific Research Applications
1,4,5,8-Tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraaminoanthracene-9,10-dione: Lacks the bromine and phenoxy groups, resulting in different chemical properties.
2-Bromo-7-phenoxyanthracene-9,10-dione: Lacks the amino groups, affecting its reactivity and applications.
1,4,5,8-Tetraamino-2-bromoanthracene-9,10-dione: Similar structure but without the phenoxy group, leading to different physical and chemical properties.
Uniqueness
1,4,5,8-Tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione is unique due to the combination of amino, bromine, and phenoxy groups attached to the anthracene-9,10-dione core. This unique structure imparts specific chemical reactivity and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
88603-02-5 |
|---|---|
Molecular Formula |
C20H15BrN4O3 |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2-bromo-7-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H15BrN4O3/c21-9-6-10(22)13-15(17(9)24)20(27)16-14(19(13)26)11(23)7-12(18(16)25)28-8-4-2-1-3-5-8/h1-7H,22-25H2 |
InChI Key |
FPDDAUJPPIOMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)Br)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


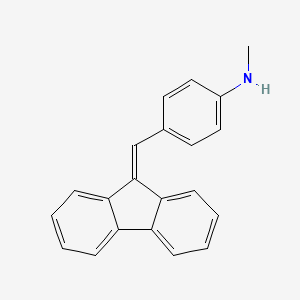
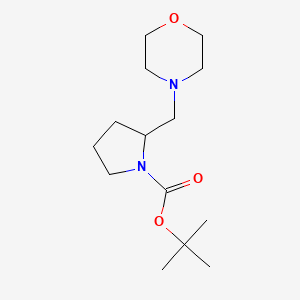
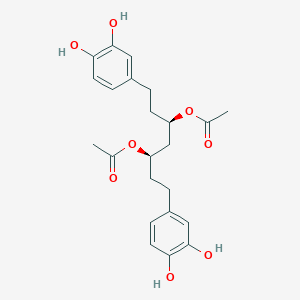
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
![6-Methoxy-9-methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one](/img/structure/B13128486.png)
![3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)
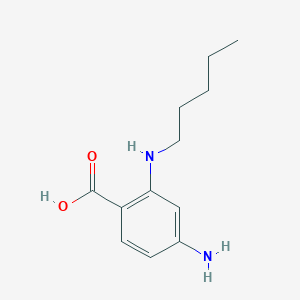
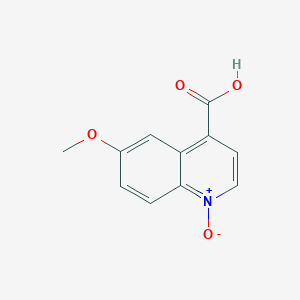
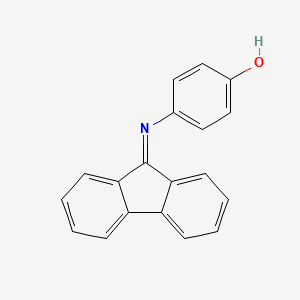
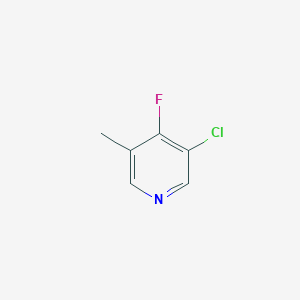
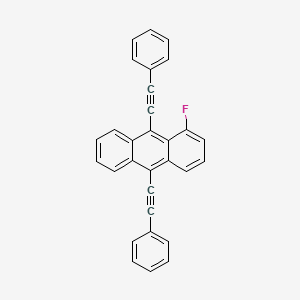
![s-Triazolo[4,3-b]pyridazine, 6-chloro-3,7-dimethyl-](/img/structure/B13128525.png)
![1-[10-[[1-[10-(4-Amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-yl]amino]decyl]-2-methylquinolin-1-ium-4-amine;trichloride](/img/structure/B13128531.png)
![Methyl4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate](/img/structure/B13128543.png)
